1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide
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Overview
Description
Preparation Methods
The synthesis of pyridinium salts typically involves the quaternization of pyridine derivatives. For 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide, the synthetic route involves the reaction of 1-(difluoromethyl)-4-(dimethylamino)pyridine with a brominating agent under controlled conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide undergoes various chemical reactions, including:
Scientific Research Applications
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide involves its interaction with molecular targets through its electrophilic pyridinium core. This interaction can lead to the formation of radicals, which then participate in various chemical transformations . The compound’s ability to undergo single electron reduction and its high electrophilicity make it a versatile reagent in radical-mediated reactions .
Comparison with Similar Compounds
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide can be compared with other pyridinium salts such as:
Pyridinium, 1-methyl-4-(dimethylamino)-, bromide: Similar in structure but lacks the difluoromethyl group, which imparts unique reactivity to the former.
Pyridinium, 1-(trifluoromethyl)-4-(dimethylamino)-, bromide: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
The presence of the difluoromethyl group in this compound makes it unique, providing distinct reactivity patterns and applications .
Properties
IUPAC Name |
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N2.BrH/c1-11(2)7-3-5-12(6-4-7)8(9)10;/h3-6,8H,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYJXYPUDIQICM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(F)F.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449329 |
Source
|
Record name | Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175880-30-5 |
Source
|
Record name | Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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